3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
3-(Pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyridin-2-yloxy group and a carboxamide-linked pyridin-3-ylmethyl moiety. Its synthesis involves multi-step reactions, including azabicyclo[3.2.1]octane functionalization and carboxamide coupling, as inferred from analogous protocols .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(22-13-14-4-3-8-20-12-14)23-15-6-7-16(23)11-17(10-15)25-18-5-1-2-9-21-18/h1-5,8-9,12,15-17H,6-7,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHHGBVNJIJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CN=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the pyridin-2-yloxy and pyridin-3-ylmethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into molecular recognition and binding mechanisms.
Medicine
In medicine, 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or chemical processes. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Substituent Influence on Target Selectivity :
- The target compound ’s dual pyridine substituents (pyridin-2-yloxy and pyridin-3-ylmethyl carboxamide) may enhance binding to receptors requiring aromatic π-π interactions or hydrogen bonding, contrasting with SSR181507’s benzoyl and halogenated groups, which favor dopamine receptor interactions .
- The ELOVL6 inhibitor ’s phenylsulfonyl and trifluoromethyl groups confer lipophilicity, critical for enzyme inhibition, whereas the target compound’s pyridines may improve aqueous solubility .
Carboxamide Linkage :
- The carboxamide group in the target compound and RCLS145321 is crucial for forming hydrogen bonds with target proteins. However, the pyridin-3-ylmethyl substituent in the former may confer unique spatial orientation compared to RCLS145321’s trifluoromethylphenyl group .
Biological Activity Trends: Compounds lacking the carboxamide moiety (e.g., (1R,3r,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane) are often intermediates or exhibit reduced potency, underscoring the carboxamide’s role in enhancing target engagement . RTI-371’s oxazole and chlorophenyl groups optimize cannabinoid receptor binding, whereas the target compound’s pyridines may shift selectivity toward other receptor classes (e.g., serotonin or acetylcholine) .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
- The target compound’s moderate logP suggests balanced blood-brain barrier permeability, advantageous for CNS targets.
- Salt forms (e.g., dihydrochloride in ) improve solubility but may alter bioavailability compared to free bases .
Biological Activity
The compound 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The biological activity of 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide may be linked to its structural components, particularly the azabicyclic framework, which is known to interact with various neurotransmitter systems. Compounds in this class have been shown to exhibit monoamine reuptake inhibition, which can influence mood regulation and pain perception .
Therapeutic Applications
Research indicates that derivatives of the azabicyclo[3.2.1]octane structure are being investigated for their potential in treating conditions such as:
- Depression
- Anxiety disorders
- Pain management
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder (OCD)
These therapeutic effects are primarily attributed to the inhibition of neurotransmitter reuptake, enhancing the availability of serotonin, norepinephrine, and dopamine in synaptic clefts .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of pyridine moieties is particularly significant as they can enhance binding affinity and selectivity toward target receptors.
Key Findings from SAR Studies
- Pyridine Substituents : Variations in the position and nature of substituents on the pyridine rings can significantly impact the potency and selectivity of the compounds.
- Azabicyclic Core : The specific configuration of the azabicyclo[3.2.1]octane framework contributes to its ability to inhibit monoamine transporters effectively.
- Non-Covalent Interactions : Many derivatives exhibit non-covalent interactions with their targets, which may lead to fewer side effects compared to covalent inhibitors .
In Vitro Studies
A study evaluating various azabicyclo[3.2.1]octane derivatives found that certain modifications led to enhanced inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target implicated in inflammatory responses. For instance, a derivative with an ethoxymethyl substitution demonstrated an IC50 value in the low nanomolar range (0.042 μM), indicating potent biological activity .
In Vivo Studies
In vivo studies have shown that compounds similar to 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide can effectively reduce pain responses in animal models, supporting their potential use in clinical settings for pain management.
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 Value (μM) | Effect |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Anti-inflammatory |
| Compound A | FAAH | 0.655 | Pain relief |
| Compound B | SERT | 0.120 | Antidepressant |
Q & A
Q. What are the optimal synthetic routes for 3-(pyridin-2-yloxy)-N-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide?
The compound’s synthesis typically involves multi-step reactions starting from bicyclic amine precursors. Key steps include:
- Amide bond formation : Reacting 8-azabicyclo[3.2.1]octane-8-carboxylic acid derivatives with (pyridin-3-yl)methylamine under coupling agents like HATU or EDCI .
- Pyridinyloxy substitution : Introducing the pyridin-2-yloxy group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Purification : Use column chromatography (e.g., silica gel, CHCl3/MeOH gradients) or crystallization (acetone/water) to isolate the final product .
Critical parameters : Reaction temperature (40–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .
Q. How can structural elucidation of this compound be validated experimentally?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm pyridine protons, while δ 3.5–4.0 ppm correspond to the bicyclic N-CH2-pyridinyl group .
- ¹³C NMR : Signals at ~165 ppm indicate the carbonyl (C=O) of the carboxamide .
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O in pyridinyloxy) .
- Mass spectrometry : ESI-HRMS confirms the molecular ion [M+H]⁺ (calculated for C₂₀H₂₁N₄O₂: 349.16 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. How should researchers address contradictory data in yield or bioactivity?
- Reproducibility checks : Repeat reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
- Isomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve stereoisomers contributing to variable bioactivity .
- Statistical analysis : Apply ANOVA or t-tests to compare biological replicates and identify outliers .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and binding modes?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .
Q. How can reaction conditions be optimized for scalability and stereochemical control?
- Flow chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., epimerization) .
- Catalyst screening : Test palladium/Xantphos systems for regioselective pyridinyloxy installation .
- In situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .
Q. What advanced techniques resolve challenges in isomer formation during synthesis?
- Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP) to bias stereochemistry at the bicyclic amine center .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration of diastereomers .
- VCD (Vibrational Circular Dichroism) : Distinguish enantiomers via polarized IR spectroscopy .
Q. How should stability and degradation profiles be assessed for long-term studies?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze by HPLC for decomposition products .
- Accelerated stability testing : Store samples at 25°C/60% RH for 6 months and monitor purity via UPLC-MS .
- Degradation kinetics : Fit data to Arrhenius models to predict shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
